1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-(3-chloropropanoyl)urea is a synthetic urea derivative featuring a benzodioxol moiety linked to a 3-chloropropanoyl group via a urea bridge. The benzodioxol ring (C₇H₆O₂) is a fused bicyclic structure known for its electron-rich aromatic system, while the 3-chloropropanoyl group (ClCH₂CO-) introduces both electrophilic and lipophilic characteristics. The urea moiety (NH₂CONH₂) provides hydrogen-bonding capabilities, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylcarbamoyl)-3-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-4-3-10(15)14-11(16)13-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTWPEKCGKJOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate and a chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropropanoyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study and experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other benzodioxol-containing derivatives, such as chalcones and substituted amines, as described in the evidence. Key comparisons include:
Structural and Functional Group Analysis
- Benzodioxol Ring : All three compounds share this moiety, which contributes to π-π stacking and hydrophobic interactions.
- Functional Group Diversity: The target urea derivative emphasizes hydrogen bonding (urea) and halogenated reactivity (3-chloropropanoyl). The chalcone derivative (–3) features a conjugated propenone system (C=O-CH=CH), enabling extended π-conjugation and UV absorption.
Crystallographic and Physicochemical Properties
- Chalcone Derivative (–3): Crystal System: Triclinic, space group $ P\overline{1} $, with unit cell parameters $ a = 9.4531 \, \text{Å}, b = 10.4462 \, \text{Å}, c = 10.8426 \, \text{Å} $, and angles $ \alpha = 113.866^\circ, \beta = 90.120^\circ, \gamma = 109.882^\circ $. Hydrogen Bonding: The hydroxyl group forms an intramolecular S(5) ring with the propenone carbonyl, stabilizing the structure . Melting Point: 395–399 K, indicative of strong intermolecular forces.
- The 3-chloropropanoyl group may increase solubility in polar aprotic solvents (e.g., DMSO) compared to the nonpolar amine derivative.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and safety profiles.
- Molecular Formula : C12H12ClN2O4
- Molecular Weight : 284.68 g/mol
- CAS Number : 949259-85-2
The compound's mechanism of action is primarily attributed to its structural features, which allow it to interact with biological targets effectively. The presence of the benzodioxole moiety is significant as it is known for its role in modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. This particular urea derivative has been tested against various bacterial strains, displaying notable inhibitory effects.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against Aedes aegypti larvae. In a comparative study, it demonstrated significant larvicidal activity with an LC50 value suggesting effective control over mosquito populations, which are vectors for diseases like dengue and Zika virus .
Cytotoxicity Assessment
Cytotoxicity tests have indicated that while the compound exhibits potent biological activities, it also poses risks at higher concentrations. Studies have shown that it does not induce significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . However, further research into dose-dependent responses is necessary.
Research Findings and Case Studies
Safety and Toxicology
The safety profile of this compound suggests that at therapeutic doses, it may be safe for use; however, comprehensive toxicological assessments are required to establish safe dosage levels and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea, and how can purity be optimized?
- Synthesis Steps :
- Step 1 : Prepare the benzodioxol-5-amine precursor via selective nitration/reduction of 1,3-benzodioxole derivatives (analogous to methods in ).
- Step 2 : React 3-chloropropanoyl chloride with the amine under Schotten-Baumann conditions to form the acylurea linkage.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Purity Optimization : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be determined, and what instrumentation is required?
- Methodology :
- Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
- Collect X-ray diffraction (XRD) data using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K .
- Refine the structure using SHELXL (for small-molecule refinement) with restraints for hydrogen atoms and thermal parameters .
- Key Parameters : Space group (e.g., P1 for triclinic systems), unit cell dimensions, and R-factor convergence (target R < 0.05) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- 1H/13C NMR : Identify protons on the benzodioxol ring (δ 6.7–7.1 ppm) and chloropropanoyl moiety (δ 3.8–4.2 ppm for CH2Cl). Use DMSO-d6 as a solvent .
- FT-IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]+ ion) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina, MOE) using the compound’s 3D structure (from XRD or DFT optimization) against target proteins (e.g., kinases, GPCRs).
- Validate docking poses with MD simulations (GROMACS) to assess stability .
- Key Metrics : Binding energy (ΔG ≤ -7 kcal/mol), hydrogen bonding with active-site residues (e.g., Asp86 in SARS-CoV-2 Mpro) .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, angles)?
- Data Reconciliation :
- Compare XRD-derived bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized values (B3LYP/6-31G* basis set).
- Adjust computational parameters (e.g., solvent model, dispersion corrections) to minimize RMSD (<0.05 Å) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- SAR Design :
- Variation 1 : Replace the chloropropanoyl group with fluorinated analogs to enhance metabolic stability.
- Variation 2 : Modify the benzodioxol substituents (e.g., methoxy → nitro) to alter electron density .
- Assays : Test derivatives against disease-relevant targets (e.g., cancer cell lines via MTT assay) and correlate activity with LogP and polar surface area .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges : Poor crystal growth due to flexible urea linkage or solvent inclusion.
- Solutions :
- Screen crystallization solvents (e.g., DMF/ether for high polarity).
- Use seeding techniques or additives (e.g., ionic liquids) to nucleate crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
